Cas no 946269-30-3 ((2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide)

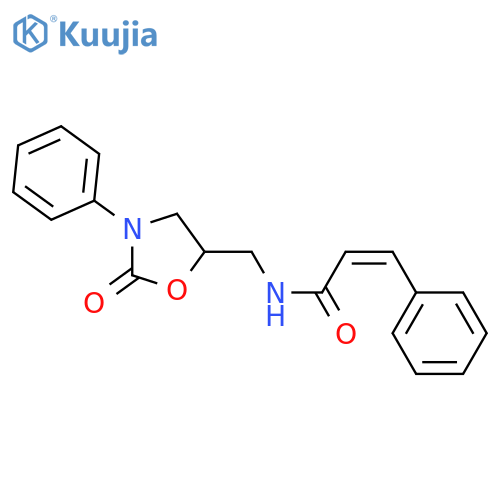

946269-30-3 structure

商品名:(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide

(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- (2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide

- (2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide

- (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide

- AKOS024644194

- SR-01000912311-1

- 946269-30-3

- F2373-0082

- (Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide

- SR-01000912311

-

- インチ: 1S/C19H18N2O3/c22-18(12-11-15-7-3-1-4-8-15)20-13-17-14-21(19(23)24-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/b12-11-

- InChIKey: HPAQNBZIGJAPTJ-QXMHVHEDSA-N

- ほほえんだ: C(NCC1OC(=O)N(C2=CC=CC=C2)C1)(=O)/C=C\C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 322.13174244g/mol

- どういたいしつりょう: 322.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 465

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2373-0082-15mg |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2373-0082-5μmol |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2373-0082-10mg |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2373-0082-3mg |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2373-0082-10μmol |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2373-0082-4mg |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2373-0082-5mg |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2373-0082-1mg |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2373-0082-2μmol |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2373-0082-2mg |

(2Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide |

946269-30-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 |

(2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Louis Porte RSC Adv., 2014,4, 64506-64513

946269-30-3 ((2Z)-N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl-3-phenylprop-2-enamide) 関連製品

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 249916-07-2(Borreriagenin)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬